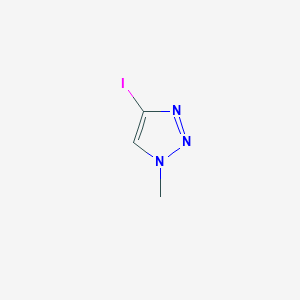
4-Iodo-1-methyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Iodo-1-methyl-1H-1,2,3-triazole involves several steps. The copper-catalyzed 1,3-dipolar cycloaddition reactions were carried out without nitrogen protection and in a MeCN-H2O mixture . The synthesis of 1-monosubstituted aryl 1,2,3-triazoles was achieved in good yields using calcium carbide as a source of acetylene .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C3H4IN3/c1-7-2-3 (4)5-6-7/h2H,1H3 . The molecular weight of this compound is 208.99 . Chemical Reactions Analysis
Triazoles, including this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 122-124°C . It has a molecular weight of 208.99 and a density of 1.192 g/mL at 25°C .科学的研究の応用
Synthesis and Structural Applications
4-Iodo-1-methyl-1H-1,2,3-triazole is a compound that has found varied applications in synthetic chemistry, particularly in the development of new organic compounds and materials. For instance, its involvement in alkyne activation with Brønsted acids, iodine, or gold complexes highlights its utility in forming structurally complex molecules like 1,3-disubstituted 4-iodoisoquinolines and isoquinolines, depending on the catalyst used. These reactions underline the versatility of this compound in facilitating diverse chemical transformations, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science (Yamamoto et al., 2009).
Antimicrobial Properties
The triazole moiety, particularly when iodinated, has been explored for its antimicrobial properties. Research into mono- and diiodo-1,2,3-triazoles, including 4-iodo-1H-1,2,3-triazole, has shown promising results in the synthesis of compounds with significant antimicrobial activity. The structural modification of these triazoles through nitration and alkylation has led to the development of new derivatives with potential for use as antimicrobial agents. Their characterization, including thermal and sensitivity properties, paves the way for further exploration of iodinated triazoles in combating microbial resistance (Chand et al., 2016).
Corrosion Inhibition
A derivative closely related to this compound, namely 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrates significant efficiency in corrosion inhibition of mild steel in acidic media. Such studies highlight the potential of triazole derivatives in industrial applications, especially in protecting metal surfaces against corrosion, thus extending their lifespan and maintaining their structural integrity (Lagrenée et al., 2002).
Supramolecular Chemistry
The role of 1,2,3-triazoles in supramolecular and coordination chemistry is profoundly influenced by their unique structural features. These nitrogen-rich compounds facilitate diverse supramolecular interactions, making them suitable for applications in anion recognition, catalysis, and photochemistry. The ability of triazoles to engage in hydrogen and halogen bonding, as well as their coordination with metals, underscores their versatility and utility in designing complex molecular architectures (Schulze & Schubert, 2014).
作用機序
Target of Action
Triazole derivatives have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
1,2,3-triazoles are known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that 4-Iodo-1-methyl-1H-1,2,3-triazole might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that triazole derivatives have been reported to exhibit a variety of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
将来の方向性
Given the unique properties and potential applications of 4-Iodo-1-methyl-1H-1,2,3-triazole, it is likely to continue to be a subject of scientific research. Its ability to bind with a variety of enzymes and receptors makes it a promising candidate for further exploration in the field of medicinal chemistry .
生化学分析
Biochemical Properties
Cellular Effects
Molecular Mechanism
Triazoles are known to bind in the biological system with a variety of enzymes and receptors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
4-iodo-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-2-3(4)5-6-7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPPAALOLZNNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)

![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)
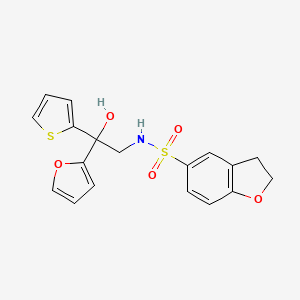
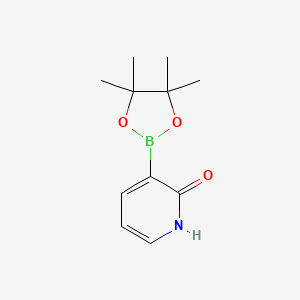
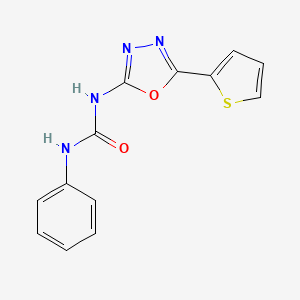

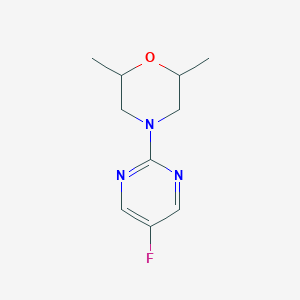

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)
